molecular formula C13H9NO5 B3244677 4-(2-Nitrophenoxy)benzoic acid CAS No. 16309-46-9

4-(2-Nitrophenoxy)benzoic acid

Cat. No. B3244677
CAS RN: 16309-46-9
M. Wt: 259.21 g/mol
InChI Key: KLZUMRWYVXVOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Nitrophenoxy)benzoic acid is a chemical compound with the molecular formula C13H9NO5 . It contains a total of 29 bonds, including 20 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 nitro group (aromatic), and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound consists of two aromatic rings connected by an oxygen atom, with a nitro group attached to one ring and a carboxylic acid group attached to the other . The average mass of the molecule is 259.214 Da .


Physical And Chemical Properties Analysis

This compound is a yellow to brown solid at room temperature . Its melting point ranges from 183-187°C .

Scientific Research Applications

Synthesis and Material Chemistry

4-(2-Nitrophenoxy)benzoic acid serves as an intermediate in the synthesis of complex organic compounds and polymers. For example, it's used in the development of new AB-type monomers for polybenzimidazoles, showcasing its utility in advanced material chemistry. These monomers are crucial for creating high-performance polymers with specific properties, such as thermal stability, mechanical strength, and chemical resistance, making them suitable for various industrial applications, including coatings, films, and advanced composite materials (Begunov & Valyaeva, 2015).

Photoluminescence and Coordination Compounds

The compound is also used in the study of luminescent properties in coordination compounds. Research involving lanthanide 4-benzyloxy benzoates, which include derivatives of this compound, explores the influence of electron-withdrawing and electron-donating groups on the photophysical properties. This research contributes to our understanding of how substituents affect the luminescence of coordination compounds, which has implications for the design of luminescent materials for sensors, displays, and lighting applications (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Environmental Chemistry

In environmental chemistry, derivatives of this compound are studied for their reactions and transformations in aqueous solutions, contributing to our understanding of pollutant behavior and degradation pathways in natural waters. This research is crucial for developing strategies to mitigate environmental pollution and for designing compounds with lower environmental impact (Vione et al., 2004).

Catalysis and Reaction Mechanisms

The compound's derivatives are also used in catalysis research, particularly in studying the mechanisms of reactions such as the nucleophilic opening of the oxirane ring. This research provides insights into reaction mechanisms and kinetics, which are fundamental in designing more efficient catalytic processes for industrial chemistry (Bakhtin et al., 2021).

Safety and Hazards

This compound is considered hazardous. It may be harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

4-(2-nitrophenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)14(17)18/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZUMRWYVXVOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(2-Nitrophenoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(2-Nitrophenoxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(2-Nitrophenoxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(2-Nitrophenoxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(2-Nitrophenoxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(2-Nitrophenoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.